Ethyl acetimidate hydrochloride

Overview

Description

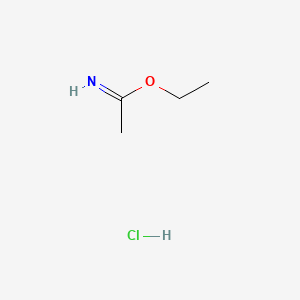

Ethyl acetimidate hydrochloride is an organic compound with the molecular formula C4H10ClNO. It is a crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical synthesis processes and has applications in scientific research, particularly in the modification of proteins and enzymes.

Mechanism of Action

Ethyl acetimidate hydrochloride is a chemical compound with the linear formula CH3C(=NH)OC2H5 · HCl . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound has been used in the preparation of amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. It is crucial for processes such as respiration and transport of carbon dioxide in the blood.

Mode of Action

It is known to interact with carbonic anhydrase in human erythrocytes, leading to the formation of an amidinated form of the enzyme . This suggests that the compound may act by modifying the enzyme, potentially altering its activity.

Biochemical Analysis

Biochemical Properties

Ethyl acetimidate hydrochloride plays a crucial role in biochemical reactions, primarily through its ability to react with amino groups in proteins and peptides. This reaction, known as amidination, converts primary amines into amidines, which can alter the charge and reactivity of the target molecule. This compound is commonly used to modify lysine residues in proteins, which can affect protein structure and function. It interacts with enzymes such as carbonic anhydrase, where it has been used to prepare amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase .

Cellular Effects

This compound influences various cellular processes by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. By altering the charge and reactivity of lysine residues in proteins, this compound can impact protein-protein interactions, enzyme activity, and the stability of protein complexes. These modifications can lead to changes in cell function, including alterations in signal transduction pathways and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amines in proteins to form amidines. This reaction is facilitated by the electrophilic nature of the carbonyl carbon in this compound, which reacts with the nucleophilic amino group in the target protein. This modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by changing the charge and reactivity of the modified proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is hygroscopic and moisture-sensitive, which can affect its stability and reactivity. Long-term studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness in modifying proteins. When stored under appropriate conditions, this compound remains stable and effective for biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of ethylamine and acetic acid. These metabolites can further participate in various metabolic processes within the cell. The modification of proteins by this compound can also affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, where it interacts with target proteins and exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to modify proteins in specific cellular contexts, thereby affecting cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetimidate hydrochloride can be synthesized through the reaction of ethanol and acetonitrile in the presence of hydrogen chloride gas. The process involves cooling the mixture to below 5°C and then passing dried hydrogen chloride gas through it. The reaction mixture is then heated to 20-35°C to complete the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar process but on a larger scale. The use of cryogenic conditions and controlled ventilation rates ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetimidate hydrochloride primarily undergoes substitution reactions. It can react with various nucleophiles to form different products.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines and alcohols.

Conditions: Reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

Major Products Formed:

Amidines: Reaction with amines can form amidines.

Scientific Research Applications

Ethyl acetimidate hydrochloride is widely used in scientific research for the modification of proteins and enzymes. It is used to prepare amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . Additionally, it is used in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride, which has applications in various biochemical studies .

Comparison with Similar Compounds

- Ethyl acetoamidate hydrochloride

- Ethyl acetocarboximidate hydrochloride

- Ethyl ethanimidate hydrochloride

- Ethyl ethanimidoate hydrochloride

- Ethyl iminoacetate hydrochloride

Uniqueness: Ethyl acetimidate hydrochloride is unique due to its high reactivity with amino groups in proteins, making it particularly useful for protein modification studies. Its ability to form stable amidine bonds distinguishes it from other similar compounds .

Properties

IUPAC Name |

ethyl ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMHMVLZFAJNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883809 | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-07-3 | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetimidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acetimidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxyethylideneammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl acetimidate hydrochloride modify proteins and what are the consequences?

A1: this compound reacts with the lysine residues of proteins, a process called amidination. [] This modification can significantly impact protein function. For instance, amidination of thrombin with this compound resulted in a substantial decrease in its catalytic activity, highlighting the importance of lysine residues in the enzyme's active site. [] This finding suggests that this compound can be utilized as a tool to probe the role of lysine residues in protein structure and function.

Q2: What is the mechanism behind the formation of 5-(4,5,6,7-tetrahydrobenzimidazol-2-yl)valeronitrile using this compound?

A2: Reacting 2-aminocyclohexanone oxime with this compound in acetic acid yields 5-(4,5,6,7-tetrahydrobenzimidazol-2-yl)valeronitrile. [, ] Interestingly, this reaction proceeds differently than with free ethyl acetimidate, suggesting a unique role of the hydrochloride salt. [] The proposed mechanism involves a novel Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime, highlighting the potential of this compound in synthesizing complex heterocyclic compounds.

Q3: Can you provide details about the synthesis of Ethyl acetohydroximate from this compound?

A3: this compound serves as a precursor for efficiently synthesizing Ethyl acetohydroximate. [] The reaction involves treating this compound, prepared from acetonitrile and ethanol in the presence of acetyl chloride, with hydroxylamine and potassium carbonate. [] This method allows for a scalable synthesis of Ethyl acetohydroximate and its derivatives, eliminating the need for chromatographic purification and highlighting its versatility as a synthetic building block.

Q4: Are there any studies investigating the crystal structure of compounds derived from this compound?

A4: Yes, the crystal structure of diabis(N1-acetylacetamidrazone)cobalt(II) dichloride, a complex synthesized using a ligand derived from this compound, has been studied. [] The study revealed that the cobalt atom coordinates with two N and two O atoms from two ligand molecules, forming an octahedral geometry. [] This research provides insights into the coordination chemistry of ligands derived from this compound and their potential in developing metal complexes with interesting properties.

Q5: What analytical techniques are typically used to characterize this compound and related compounds?

A5: Several analytical techniques are employed to characterize this compound and its derivatives. These include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to elucidate the structure and identify functional groups. [, ] Additionally, X-ray crystallography is used to determine the three-dimensional structure of crystalline derivatives. [, ] These analytical methods provide valuable information about the chemical composition, structure, and properties of these compounds, essential for understanding their reactivity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one](/img/structure/B1225289.png)

![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)

![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)

![4-(dimethylamino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B1225291.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)

![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)